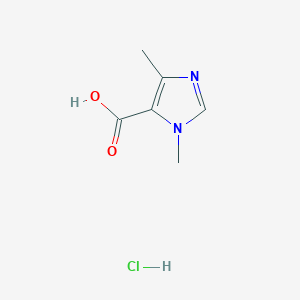

1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride

Description

1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride (CAS: 1797565-87-7) is an imidazole derivative with a molecular formula of C₆H₉ClN₂O₂ and a molecular weight of 176.60 g/mol . The compound features a carboxylic acid group at the 5-position of the imidazole ring, methyl substituents at the 1- and 4-positions, and a hydrochloride salt form. Its GHS safety profile includes warnings for hazards such as skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .

Properties

IUPAC Name |

3,5-dimethylimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)8(2)3-7-4;/h3H,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYCHPQRIWLOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Heterocyclization and Hydrolysis Approach

A notable method involves a one-pot synthesis via heterocyclization followed by base hydrolysis, as demonstrated in the synthesis of related imidazole-5-carboxylic acid derivatives:

- Starting with ethyl 4-(methylamino)-3-nitrobenzoate and an appropriate aldehyde, the reaction is carried out in the presence of sodium dithionite (Na2S2O4) in dimethyl sulfoxide (DMSO) at elevated temperature (~90 °C).

- This reductive cyclization forms a methylated imidazole intermediate.

- Subsequent base hydrolysis (e.g., with 33% sodium hydroxide in ethanol) converts the ester to the carboxylic acid.

- Finally, acidification with hydrochloric acid yields the hydrochloride salt of the target compound.

This method benefits from minimized reagent use and reaction time, providing a sustainable and efficient route.

Reaction Summary Table:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Ethyl 4-(methylamino)-3-nitrobenzoate + aldehyde + Na2S2O4 in DMSO, reflux 90 °C, 3 h | Formation of imidazole intermediate |

| 2 | Base hydrolysis with 33% NaOH in ethanol, reflux | Conversion to carboxylic acid |

| 3 | Acidification with HCl | Formation of hydrochloride salt |

Reference: Bhat & Poojary, 2017

Methylation and Carboxylation via Chloromethyl Carbonate Intermediates

From patent literature (EP1988090A1, USRE44873E1), a method involves:

- Stirring an imidazole-5-carboxylate solution at room temperature.

- Addition of chloromethyl ethyl carbonate at 45-50 °C for 16 hours to introduce methyl groups selectively.

- Subsequent isolation and purification steps yield the 1,4-dimethyl imidazole-5-carboxylic acid derivative.

- Conversion to hydrochloride salt is achieved by treatment with hydrochloric acid or suitable acidifying agents.

This method emphasizes controlled alkylation and salt formation under mild conditions, suitable for scale-up.

| Parameter | Details |

|---|---|

| Reaction temperature | 20 °C initial stirring; 45-50 °C alkylation |

| Reaction time | 20 min stirring + 16 h alkylation |

| Alkylating agent | Chloromethyl ethyl carbonate |

| Product isolation | Precipitation and filtration |

Reference: EP1988090A1, USRE44873E1

Analytical and Research Findings Supporting Preparation

- Spectroscopic Characterization: The synthesized compounds are confirmed by IR, 1H and 13C NMR, and mass spectrometry, verifying the methylation pattern and carboxylic acid presence.

- Thermal Analysis: Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) studies confirm the purity and crystalline nature of the hydrochloride salt.

- Reaction Monitoring: Thin Layer Chromatography (TLC) is used to monitor reaction progress during heterocyclization and methylation steps.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.

Scientific Research Applications

Antibacterial Activity

Research indicates that imidazole derivatives exhibit notable antibacterial properties. A study highlighted the synthesis of various imidazole derivatives, including 1,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride, which demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Testing

In a controlled laboratory setting, compounds derived from this compound were tested for their antibacterial efficacy using the disk diffusion method. The results showed inhibition zones of up to 32 mm against resistant strains of Helicobacter pylori, suggesting potential for therapeutic applications in treating infections resistant to conventional antibiotics .

Anticoccidial Agents

The compound has been explored as a potential anticoccidial agent in veterinary medicine. Anticoccidials are critical in managing parasitic diseases in poultry, which can significantly impact agricultural productivity.

Case Study: Efficacy in Poultry

A study evaluated the effectiveness of imidazole derivatives as anticoccidial agents. The results indicated that specific derivatives exhibited promising results in reducing coccidial infections in poultry, thereby improving growth rates and overall health of the livestock .

Chemical Synthesis and Catalysis

The compound's structure allows it to function as a catalyst in various chemical reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry.

Case Study: Catalytic Properties

In a series of experiments, researchers utilized this compound as a catalyst for synthesizing complex organic molecules. The compound facilitated reactions with high yields and selectivity, demonstrating its utility in synthetic pathways .

Pharmaceutical Development

The compound's unique structural features have made it a candidate for drug development. Its derivatives are being studied for their potential use in formulating new medications targeting bacterial infections and parasitic diseases.

Research Findings

Recent literature reviews have documented the synthesis of various derivatives and their biological activities. The versatility of this compound allows for modifications that enhance pharmacological properties while reducing toxicity .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Imidazoles

2,4-Dimethyl-1H-imidazole-5-carboxylic Acid Hydrochloride

- Molecular Formula : C₆H₉ClN₂O₂ (identical to the 1,4-dimethyl isomer).

- CAS : 84255-24-3 vs. 1797565-87-7 (1,4-dimethyl isomer).

- Key Difference : Substitution pattern (methyl groups at 2- and 4-positions vs. 1- and 4-positions).

- Implications : Positional isomerism can significantly alter physicochemical properties, such as solubility, acidity, and receptor binding. For example, the 1,4-dimethyl isomer may exhibit distinct hydrogen-bonding capabilities due to the proximity of the methyl group to the nitrogen in the imidazole ring .

Ethyl 2-(4-Chlorophenyl)-1,4-Dimethyl-1H-imidazole-5-carboxylate

- Molecular Formula : C₁₅H₁₆ClN₂O₂.

- Key Difference : Replacement of the carboxylic acid with an ethyl ester group and addition of a 4-chlorophenyl substituent at the 2-position.

- Safety Profile : Similar hazards (skin/eye irritation) but with additional risks due to the ester group and aryl substituent .

- Applications : Ester derivatives are often more lipophilic, enhancing membrane permeability in drug design.

Imidazole Derivatives with Aromatic Substituents

Compounds such as Ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) and Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3m) (from ) share the imidazole core but differ in substituents:

- 3l : Contains a 3,4-dimethoxyphenyl group and a phenyl ring. Melting point: 115–116°C.

- 3m : Features a 4-bromophenyl group. Melting point: 106–107°C.

- Comparison: The 1,4-dimethyl compound lacks aromatic substituents, resulting in lower molecular weight (176.60 vs. Aromatic groups in 3l/3m may enhance π-π stacking interactions in biological targets .

Functional Group Variations

Berberine Hydrochloride and Jatrorrhizine Hydrochloride

- Berberine Hydrochloride: A benzylisoquinoline alkaloid with a fused ring system (CAS: 633-65-8).

- Jatrorrhizine Hydrochloride : Similar structure but with a hydroxyl group substitution.

- Comparison : Unlike 1,4-dimethylimidazole derivatives, these compounds exhibit extended conjugated systems, enabling fluorescence and antimicrobial activity .

Data Table: Key Properties of 1,4-Dimethylimidazole Derivative and Analogs

Research Findings and Implications

- Positional Isomerism : The 1,4- vs. 2,4-dimethyl substitution (Table 1) may influence electronic properties and bioavailability. For instance, the 1-methyl group in the target compound could sterically hinder interactions with enzymes compared to the 2-methyl isomer .

- Functional Group Impact : The carboxylic acid group in 1,4-dimethylimidazole enhances hydrophilicity, whereas ester derivatives (e.g., ) are more lipophilic, favoring passive diffusion across biological membranes .

- Safety Profiles : Both 1,4-dimethylimidazole and its ethyl ester analog share warnings for skin/eye irritation, but the ester’s larger structure may introduce additional metabolic liabilities .

Biological Activity

1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Target Interactions

this compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial in the pentose phosphate pathway, which is vital for cellular metabolism and redox balance.

Biochemical Pathways

This compound affects multiple biochemical pathways, including those involved in oxidative stress response. Its modulation of gene expression related to oxidative stress enhances cellular resilience against damage.

Biological Activities

The compound exhibits a wide range of biological activities:

- Antibacterial and Antifungal : Demonstrated efficacy against various bacterial strains and fungi.

- Antitumor : Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory : Shows promise in reducing inflammation through inhibition of cyclooxygenase enzymes .

- Antidiabetic : Influences metabolic pathways that may assist in managing diabetes.

Case Studies

-

Antitumor Activity

In vitro studies have shown that this compound significantly inhibits the growth of several human cancer cell lines. For example, it has been tested against colon adenocarcinoma (HT-29) and lung cancer (A549) cells, showing IC50 values in the low micromolar range . -

Anti-inflammatory Effects

A study evaluated the compound's ability to inhibit COX-2 activity, a key enzyme in the inflammatory process. The IC50 values were comparable to standard anti-inflammatory drugs like celecoxib, suggesting strong anti-inflammatory potential .

Dosage Effects in Animal Models

Research indicates that dosage significantly impacts the biological activity of this compound. Low doses enhance metabolic functions, while high doses can lead to toxicity and cellular damage. For instance, in animal models, low doses improved glucose metabolism without adverse effects, whereas higher doses resulted in liver damage.

Chemical Reactions Analysis

The compound undergoes several chemical reactions that can influence its biological activity:

| Reaction Type | Description |

|---|---|

| Oxidation | Forms corresponding imidazole derivatives. |

| Reduction | Produces reduced imidazole compounds. |

| Substitution | Functional groups on the imidazole ring are replaced by other groups. |

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Comparison with Similar Compounds

| Compound Name | Unique Properties | Biological Activity |

|---|---|---|

| This compound | Specific substitution pattern on the imidazole ring | Broad spectrum including antibacterial and anticancer properties |

| 4,5-Imidazoledicarboxylic acid | Less potent than 1,4-Dimethyl variant | Limited biological activities |

| 1,5-Diaryl-1H-imidazole derivatives | Varied substitution patterns | Focused on specific targets like kinases |

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) using hydrazine, aldehydes, and nitriles under reflux conditions. For example, ethyl or methyl esters of imidazole derivatives are hydrolyzed under acidic conditions (e.g., HCl) to yield carboxylic acid hydrochlorides . Optimization involves controlling reaction temperature (80–100°C), stoichiometric ratios (1:1.2:1 for aldehyde:amine:nitrile), and purification via recrystallization from ethanol/water mixtures. Purity ≥95% is confirmed by elemental analysis .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (DMSO-d) identify substituent positions, with imidazole protons appearing at δ 7.1–8.3 ppm and methyl groups at δ 2.3–2.7 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (140.14 g/mol for CHNO) and fragmentation patterns .

- XRD : Single-crystal X-ray diffraction (using SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for stability studies .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N or Ar). Hydrolysis of the imidazole ring is minimized at pH 4–5. Stability tests via HPLC every 6 months are advised to detect degradation (e.g., carboxylic acid → lactone formation) .

Advanced Research Questions

Q. How does the brominated analog (2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid) differ in reactivity and biological activity?

- Methodological Answer :

- Reactivity : Bromine at C-2 enhances electrophilicity, enabling nucleophilic substitution (e.g., with NaN or KCN) to form azido or cyano derivatives. Reaction kinetics (monitored via NMR) show 2-bromo derivatives react 3× faster than chloro analogs due to lower bond dissociation energy .

- Biological Activity : Brominated analogs exhibit higher antimicrobial potency (MIC 2–4 µg/mL against S. aureus) but lower solubility in aqueous buffers (logP 1.8 vs. 1.2 for the parent compound) .

Q. What computational strategies can predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using PDB structures. The carboxylic acid group forms salt bridges with Arg and His, while methyl groups stabilize hydrophobic pockets .

- MD Simulations (GROMACS) : Analyze stability of ligand-enzyme complexes over 100 ns. RMSD values <2 Å indicate stable binding, validated by IC assays .

Q. How can contradictory data on the compound’s anticancer activity be resolved?

- Methodological Answer : Contradictions arise from assay conditions (e.g., cell line variability, IC 10–50 µM in MCF-7 vs. >100 µM in HEK293). Standardize protocols:

- Use identical cell passage numbers (P15–P20).

- Pre-treat with 1 mM ascorbic acid to mitigate oxidative stress artifacts .

- Validate via orthogonal assays (e.g., apoptosis markers by flow cytometry vs. MTT viability) .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis at 120°C with 10 min residence time reduces side products (e.g., dimerization <5%) .

- SPE Purification : Solid-phase extraction (C18 columns, MeOH/HO gradient) removes unreacted hydrazine and aldehyde byproducts. Final purity ≥99% by HPLC (C18 column, 0.1% TFA in HO/ACN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.